Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Overview
Description
This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.28 g/mol. Its unique structure and properties make it a versatile tool for studying various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-nitrophenoxy)carbonylamino)acetate typically involves the reaction of 4-nitrophenol with methyl chloroformate in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which Methyl 2-((4-nitrophenoxy)carbonylamino)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate can be compared with other similar compounds such as:
Methyl 2-((4-aminophenoxy)carbonylamino)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-((4-nitrophenoxy)carbonylamino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((4-nitrophenoxy)carbonylamino)propionate: Similar structure but with a propionate ester instead of an acetate ester.
Biological Activity
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 236.22 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is closely linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication, leading to cell death in rapidly dividing cells, such as cancer cells .
- Antimicrobial Activity : Its structural features suggest potential interactions with bacterial cell membranes or metabolic pathways crucial for bacterial survival .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results indicate that the compound has a promising profile as a potential antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast and lung cancer models, the compound demonstrated cytotoxic effects. The IC50 values are presented below:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 12 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several nitro-substituted compounds, including this compound. The study utilized the agar disc diffusion method and found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the anticancer properties of nitrophenyl derivatives. This compound was tested against various cancer cell lines, revealing promising results in inhibiting growth and inducing apoptosis .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies highlighted critical hydrogen bonding interactions that may contribute to its bioactivity .
Properties
IUPAC Name |
methyl 2-[(4-nitrophenoxy)carbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPXSPYCFZBHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.